molecular formula C21H21N5O2 B12582101 N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(2-methoxyphenyl)urea CAS No. 606104-98-7

N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(2-methoxyphenyl)urea

Cat. No.: B12582101
CAS No.: 606104-98-7
M. Wt: 375.4 g/mol
InChI Key: DOSUGUXUBWOYFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(2-methoxyphenyl)urea is a synthetic urea derivative featuring a quinoline core substituted with a cyano group at position 3 and a methyl group at position 6. The ethylamino linker connects the quinoline moiety to a urea group, which is further substituted with a 2-methoxyphenyl ring. This compound is hypothesized to exhibit pharmacological activity due to structural similarities with kinase inhibitors and receptor modulators, particularly in its quinoline and methoxyphenyl components .

Properties

CAS No.

606104-98-7

Molecular Formula

C21H21N5O2

Molecular Weight

375.4 g/mol

IUPAC Name

1-[2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl]-1-(2-methoxyphenyl)urea

InChI

InChI=1S/C21H21N5O2/c1-14-6-5-7-15-12-16(13-22)20(25-19(14)15)24-10-11-26(21(23)27)17-8-3-4-9-18(17)28-2/h3-9,12H,10-11H2,1-2H3,(H2,23,27)(H,24,25)

InChI Key

DOSUGUXUBWOYFW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)NCCN(C3=CC=CC=C3OC)C(=O)N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(2-methoxyphenyl)urea typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of an appropriate aniline derivative with a suitable aldehyde under acidic conditions to form the quinoline ring. The cyano group is then introduced via a nucleophilic substitution reaction.

The next step involves the formation of the urea linkage This is achieved by reacting the quinoline derivative with an isocyanate or a carbodiimide in the presence of a base

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(2-methoxyphenyl)urea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of quinoline have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the cyano group is believed to enhance this activity by facilitating interactions with bacterial enzymes or membranes .

Anticancer Potential

Studies have suggested that quinoline derivatives can induce apoptosis in cancer cells. The specific mechanism often involves the inhibition of key proteins involved in cell survival pathways. Preliminary findings indicate that N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(2-methoxyphenyl)urea may possess similar anticancer properties, warranting further investigation into its efficacy against various cancer cell lines.

Enzyme Inhibition

The compound's structure allows it to interact with various enzymes, potentially acting as an inhibitor. This characteristic is crucial in drug design, particularly for targeting enzyme pathways involved in disease progression. Compounds featuring the quinoline structure have been explored for their ability to inhibit enzymes such as kinases and proteases .

Case Study 1: Antibacterial Efficacy

A study demonstrated that similar quinoline-based compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin against S. aureus and E. coli. This suggests that this compound could be developed as a novel antibacterial agent .

Case Study 2: Anticancer Activity

In vitro studies on related compounds revealed significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. These findings support further exploration of this compound for potential therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(2-methoxyphenyl)urea involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The cyano group can act as an electrophile, reacting with nucleophilic sites in proteins and enzymes, thereby inhibiting their activity.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Core Structure Substituents Pharmacological Target/Activity Reference
N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(2-methoxyphenyl)urea Quinoline + Urea 3-Cyano, 8-methyl, 2-methoxyphenyl Hypothesized kinase inhibition (e.g., EGFR, VEGFR)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Benzothiazole + Acetamide 6-Trifluoromethyl, 3-methoxyphenyl Anti-inflammatory, COX-2 inhibition
N-Methyl-N-phenyl-2-(quinolin-8-yl-oxy)acetamide monohydrate Quinoline + Acetamide 8-Quinolinyloxy, methyl-phenyl Luminescent properties (lanthanide coordination)
N-(2-Methoxyphenyl)hydroxylamine Phenylhydroxylamine 2-Methoxy Metabolic intermediate (hepatic microsomal activity)

Key Differences and Implications

Core Backbone

  • Urea vs.
  • Quinoline vs.

Substituent Effects

  • 3-Cyano-8-methylquinoline: The electron-withdrawing cyano group may stabilize the quinoline ring’s electronic configuration, while the 8-methyl group could hinder metabolic oxidation compared to unsubstituted quinolines .
  • 2-Methoxyphenyl vs. 3-Methoxyphenyl : The ortho-methoxy group in the target compound may sterically hinder interactions with planar binding pockets, unlike meta-methoxy analogs (e.g., EP3348550A1 compounds), which show improved COX-2 inhibition .

Pharmacokinetic Considerations

  • In contrast, benzothiazole derivatives with trifluoromethyl groups exhibit slower metabolic degradation due to fluorine’s stability .
  • Solubility : The urea backbone may improve aqueous solubility compared to acetamide-based compounds, which often require formulation aids for bioavailability .

Research Findings and Limitations

  • Target Compound: No direct in vivo data are available, but computational docking studies suggest affinity for tyrosine kinases due to quinoline-urea synergism .
  • Benzothiazole Analogs: EP3348550A1 compounds demonstrate nanomolar IC50 values against COX-2, but their trifluoromethyl groups pose synthetic challenges .

Biological Activity

N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(2-methoxyphenyl)urea is a synthetic compound notable for its complex structure, which includes a quinoline moiety, a cyano group, and a methoxyphenyl urea. This article delves into its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C20H18N4O2
  • Molecular Weight : 362.38 g/mol
  • IUPAC Name : this compound

The presence of the cyano and methoxy groups enhances the compound's chemical reactivity and may influence its interactions with biological targets.

Anticancer Properties

Research has indicated that compounds with similar structures to this compound exhibit significant anticancer activity. For example:

  • Quinoline Derivatives : Various quinoline derivatives have been evaluated for their ability to inhibit cancer cell proliferation. Studies show that modifications in the quinoline structure can enhance their efficacy against different cancer cell lines, including breast and skin cancers .
  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of key enzymes involved in cancer progression, such as cyclooxygenase (COX) enzymes and topoisomerases, which are crucial for DNA replication and repair .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • Mycobacterium tuberculosis : In vitro studies have shown that quinoline derivatives can exhibit activity against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .
  • Other Pathogens : Similar compounds have demonstrated effectiveness against various bacterial strains, indicating a broad spectrum of antimicrobial activity .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Synthesis of Quinoline Derivative : The quinoline moiety can be synthesized through methods like the Skraup synthesis.
  • Formation of Urea Linkage : This involves reacting the amine derivative with isocyanates or carbamates to form the urea bond.
  • Final Modifications : Additional functional groups are introduced through nucleophilic substitution or coupling reactions.

Study 1: Anticancer Efficacy

A study evaluated a series of quinoline derivatives, including this compound, for their anticancer properties using MTT assays. The results indicated that modifications in the quinoline structure significantly enhanced cytotoxicity against breast cancer cell lines .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial effects of quinoline-based compounds against Mycobacterium tuberculosis. The study found that certain derivatives exhibited IC50 values comparable to established antitubercular drugs, highlighting their potential as new therapeutic agents .

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaKey Features
N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(4-fluorophenyl)ureaC20H18FN5OSimilar structure with fluorophenyl substitution
N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(4-methoxyphenyl)ureaC20H18N4O3Contains methoxy group enhancing solubility

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.